molecular formula C12H12O B2992378 3-(p-Tolyl)cyclopent-2-enone CAS No. 65564-87-6

3-(p-Tolyl)cyclopent-2-enone

Cat. No.: B2992378
CAS No.: 65564-87-6
M. Wt: 172.227
InChI Key: MFJWMYNWJWHZGX-UHFFFAOYSA-N
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Description

Significance of Cyclopentenone Scaffolds in Modern Synthetic Chemistry

Cyclopentenone rings are a fundamental structural motif found in a vast number of biologically active natural products. wikipedia.org Their prevalence in molecules like prostaglandins (B1171923), jasmone, and aflatoxins underscores their importance. wikipedia.orgwikipedia.org Consequently, the development of synthetic routes to access substituted cyclopentenones has been a major focus in organic chemistry.

Several powerful named reactions are employed to construct the cyclopentenone core, including:

The Nazarov Cyclization: An electrocyclic reaction of divinyl ketones to form cyclopentenones, typically promoted by a Lewis acid or protic acid. wikipedia.orgwikipedia.org

The Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, often catalyzed by cobalt complexes, which provides a rapid entry to functionalized cyclopentenones. wikipedia.org

The Piancatelli Rearrangement: An acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxy or 4-aminocyclopentenones, which are versatile intermediates for natural product synthesis. orgsyn.org

The strategic value of cyclopentenones lies in their ability to serve as versatile intermediates. orgsyn.orgarkat-usa.org The fused ring system can be elaborated through a wide range of chemical transformations, making them key building blocks in the total synthesis of complex molecules.

Contextualizing 3-(p-Tolyl)cyclopent-2-enone within α,β-Unsaturated Carbonyl Systems

As an α,β-unsaturated carbonyl compound, this compound's reactivity is dominated by the electronic interplay between the alkene and the ketone. This conjugation creates electrophilic centers at both the carbonyl carbon and the β-carbon. wikipedia.org While strong, hard nucleophiles tend to attack the carbonyl carbon directly (1,2-addition), softer nucleophiles preferentially add to the β-carbon in a process known as conjugate addition or Michael addition. wikipedia.org

This vinylogous reactivity allows for the introduction of a wide variety of substituents at the β-position. wikipedia.orgarkat-usa.orgrsc.org The p-tolyl group at the 3-position of this compound significantly influences these reactions through both steric hindrance and electronic effects, modulating the accessibility and electrophilicity of the β-carbon. Furthermore, the enone functionality can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile to form polycyclic systems. wikipedia.org

Overview of Key Research Domains in this compound Chemistry

While research focusing exclusively on this compound is specific, the key research domains can be understood by examining studies on structurally related 3-aryl-cyclopentenones. The primary areas of investigation involve their synthesis and their behavior in fundamental organic reactions, particularly conjugate additions.

Synthesis of 3-Aryl-Cyclopentenones: One effective method for synthesizing 3,5-disubstituted cyclopentenones involves an intramolecular Friedel-Crafts-type cyclization. organic-chemistry.org This approach utilizes readily available arylacetic acid precursors to construct the cyclopentenone ring. Other general methods, such as the Nazarov cyclization of appropriately substituted divinyl ketones, provide another strategic route to these scaffolds. wikipedia.orgresearchgate.net

Conjugate Addition Reactions: A major area of research for cyclopentenone systems is the stereoselective conjugate addition of organometallic reagents. This reaction is crucial for building up molecular complexity. For instance, research on unprotected 4-hydroxy-2-cyclopentenones demonstrates that the regioselectivity and stereoselectivity of additions can be controlled by substituents on the ring. arkat-usa.org In a study involving the addition of various organolithium reagents to 4-hydroxy-2-phenyl-cyclopent-2-enone, the existing phenyl group and a magnesium alkoxide formed in situ direct the outcome of the reaction, favoring conjugate addition with specific stereochemistry. arkat-usa.org The results highlight how aryl substituents guide the formation of new carbon-carbon bonds.

Table 1: Diastereoselective Conjugate Addition of Organolithium Reagents to an Aryl-Substituted Cyclopentenone Derivative arkat-usa.org
EntryOrganolithium Reagent (R-Li)Yield (%)Diastereomeric Ratio (cis:trans)
1MeLi70>95:5
2BuLi65>95:5
3PhLi52>95:5
4(CH2=CH)Li50>95:5

The data in this table is adapted from a study on 4-hydroxy-2-phenyl-cyclopent-2-enone to illustrate the typical reactivity and stereochemical control observed in aryl-substituted cyclopentenone systems. arkat-usa.org

The p-tolyl group in this compound would be expected to play a similar directing role in such transformations, making the study of its reaction chemistry a rich field for methodological development.

Properties

IUPAC Name

3-(4-methylphenyl)cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWMYNWJWHZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 P Tolyl Cyclopent 2 Enone and Its Functionalized Derivatives

Classical Cyclopentenone Synthesis Strategies Applicable to 3-(p-Tolyl)cyclopent-2-enone

Classical methods for forming five-membered rings remain fundamental in organic synthesis. These strategies, including aldol (B89426) condensations, the Pauson-Khand reaction, and the Nazarov cyclization, are all applicable to the synthesis of 3-aryl substituted cyclopentenones like this compound.

Aldol Condensation Approaches to Cyclopentenone Ring Systems

Aldol condensations are powerful carbon-carbon bond-forming reactions that can be adapted to create cyclic systems. nih.gov Specifically, a crossed or mixed aldol condensation, known as the Claisen-Schmidt condensation, reacts an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.org This approach is well-suited for synthesizing α,β-unsaturated ketones. taylorandfrancis.com

To synthesize this compound via this route, a plausible pathway involves the base-catalyzed reaction between p-tolualdehyde (which lacks α-hydrogens) and a five-carbon diketone precursor like 2,5-hexanedione. The initial intermolecular condensation would be followed by an intramolecular aldol reaction and subsequent dehydration to yield the target cyclic enone. The use of a strong base like sodium hydroxide (B78521) or potassium hydroxide is common in these reactions. taylorandfrancis.com While direct synthesis of the title compound is not extensively documented via this specific route, the Claisen-Schmidt condensation of various aryl aldehydes with ketones to form α,β-unsaturated derivatives is a well-established and high-yielding method. taylorandfrancis.com

Table 1: Examples of Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Synthesis This table presents analogous reactions illustrating the Claisen-Schmidt methodology.

Aryl AldehydeKetoneCatalystProductReference
BenzaldehydeAcetoneSodium HydroxideDibenzylideneacetone wikipedia.org
4-Methylbenzaldehyde (p-Tolualdehyde)AcetophenoneCaPSFA(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (a chalcone) researchgate.net
Various BenzaldehydesCyclohexanone (B45756)Nickel Oxide2,6-Bis(substituted benzylidene)cyclohexanones researchgate.net

Pauson-Khand Reaction for Annulation to the Cyclopentenone Core

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex like dicobalt octacarbonyl. wikipedia.orgrsc.orgnih.gov This reaction is a powerful tool for constructing five-membered rings in a single step. nih.govresearchgate.net

For the intermolecular synthesis of this compound, the reactants would be p-tolylacetylene, ethylene (B1197577), and carbon monoxide. However, a known challenge of the intermolecular PKR with unsymmetrical alkynes is regioselectivity. nih.gov The generally accepted mechanism, which involves the insertion of the alkene into the less sterically hindered cobalt-carbon bond of the alkyne-cobalt complex, predicts that the larger substituent on the alkyne (the p-tolyl group) will preferentially occupy the C-2 position of the cyclopentenone ring. nih.gov This would lead to the formation of 2-(p-tolyl)cyclopent-2-enone rather than the desired 3-substituted isomer. The intermolecular reaction is most effective with ethylene or strained alkenes. nih.govbeilstein-journals.org While the intramolecular version of the PKR often provides better control and is widely used in total synthesis, the intermolecular approach remains a fundamental method for cyclopentenone synthesis. wikipedia.orgnih.gov

Table 2: Examples of Intermolecular Pauson-Khand Reactions This table illustrates the scope of the intermolecular PKR with various alkynes and alkenes.

AlkyneAlkeneCatalyst/MediatorKey FindingReference
PhenylacetyleneNorborneneCo₂(CO)₈Classic example demonstrating cycloaddition with a strained alkene. wikipedia.org
Various AlkynesAllenic HydrocarbonsCo₂(CO)₈ / NMODemonstrates the use of allenes as the two-carbon component. nih.gov
Fluorinated AlkynesEthyleneCo₂(CO)₈Shows the reaction's tolerance for fluorinated substituents on the alkyne. nih.gov
Alkynes with Pyridylsilyl GroupVarious AlkenesCo₂(CO)₈Directing group strategy to control regioselectivity. rsc.org

Nazarov Cyclization in the Construction of Substituted Cyclopentenones

The Nazarov cyclization is a key method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. wikipedia.orgorganic-chemistry.org The reaction is initiated by a protic or Lewis acid, which promotes the formation of a pentadienyl cation. wikipedia.orgthermofisher.com This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which, after proton loss and tautomerization, yields the cyclopentenone product. wikipedia.org

The synthesis of this compound via this method would require a divinyl ketone precursor such as 1-(p-tolyl)penta-1,4-dien-3-one. Research has shown that divinyl ketones bearing aryl substituents can undergo Nazarov cyclization effectively. figshare.com In some cases, the reaction can be initiated from precursor molecules like 1,4-pentadien-3-ols, which generate the necessary pentadienyl cation in situ. nih.govnih.gov For example, the synthesis of (E)-N-(2-(3-Hydroxy-1-(p-tolyl)penta-1,4-dien-3-yl)phenyl)-4-methylbenzenesulfonamide has been reported, which is a direct precursor that could undergo an interrupted Nazarov cyclization. rsc.org The regioselectivity of the elimination step determines the final position of the double bond, which can often be controlled by the substitution pattern on the divinyl ketone. organic-chemistry.org

Table 3: Research Findings on Nazarov Cyclization of Aryl-Substituted Precursors This table highlights studies demonstrating the cyclization of precursors relevant to 3-arylcyclopentenone synthesis.

Substrate TypeCatalyst/ReagentProduct TypeKey FindingReference
Triaryl-Substituted Divinyl KetonesLewis AcidsDihydronaphthalenes or CyclopentenonesReaction pathway depends on the electronic nature of the aryl substituent. figshare.com
Alkenyl Aryl CarbinolsSc(OTf)₃Fused Heterocyclic Ring SystemsEfficient cyclization occurs when the aryl group is electron-rich. nih.gov
3-(2-Anilinyl)-1,4-pentadien-3-olsFeBr₃Cyclopenta[b]indolesDemonstrates intramolecular trapping of the oxyallyl cation by an appended nucleophile. nih.gov
Aryl Divinyl KetonesMolecular IodineAryl-Substituted CyclopentenonesA mild, metal-free condition for Nazarov cyclization. organic-chemistry.org

Transition Metal-Catalyzed Routes to this compound Analogs

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency and selectivity. Gold and nickel complexes, in particular, have emerged as powerful catalysts for constructing cyclopentenone cores under mild conditions.

Gold(I)-Catalyzed Cycloisomerization and Tandem Reactions

Gold(I) catalysts are exceptionally effective at activating alkynes and allenes, enabling a variety of cycloisomerization and rearrangement reactions. nih.govnih.gov A prominent example applicable to cyclopentenone synthesis is the Rautenstrauch rearrangement, which converts 1-ethynyl-2-propenyl esters (a class of enynes) into cyclopentenones. scispace.com This reaction is catalyzed by cationic gold(I) complexes and is tolerant of both alkyl and aryl substituents at the alkyne position. figshare.com Therefore, a 1-ethynyl-2-propenyl pivaloate bearing a p-tolyl group on the alkyne could serve as a direct precursor to a tolyl-substituted cyclopentenone.

A key advantage of this method is the potential for high chirality transfer, allowing for the enantioselective synthesis of cyclopentenones from enantioenriched propargyl alcohols. figshare.comnih.gov The mechanism is thought to proceed via coordination of the gold catalyst to the alkyne, followed by an intramolecular attack of the ester and subsequent cyclization. scispace.com Recent studies have expanded the scope of this reaction, showing that the addition of a proton source can be critical for achieving high yields. organic-chemistry.org

Table 4: Examples of Gold(I)-Catalyzed Cyclopentenone Synthesis This table showcases the versatility of gold catalysis in forming cyclopentenone structures.

Substrate TypeCatalyst SystemReaction TypeKey FeatureReference
1-Ethynyl-2-propenyl pivaloatesPh₃PAuOTfRautenstrauch RearrangementTolerates aryl and alkyl substitution on the alkyne. scispace.com
Enantioenriched propargyl pivaloatesPh₃PAuSbF₆Asymmetric Rautenstrauch RearrangementExcellent chirality transfer from substrate to product. figshare.com
Indole-derived propargyl acetates(S)-DTBM-Segphos(AuCl)₂/AgSbF₆Dearomative Rautenstrauch RearrangementEnantioselective synthesis of fused cyclopenta[b]indoles. nih.gov
Hydroxylated enynes(PPh₃)AuCl/AgSbF₆CycloisomerizationSelective rearrangement to form bicyclic ketones at ambient temperature. organic-chemistry.org

Nickel-Catalyzed Cycloaddition and Annulation Strategies

Nickel catalysis provides diverse and powerful strategies for constructing rings through cycloaddition reactions. princeton.edunih.gov For the synthesis of cyclopentenones and their analogs, nickel-catalyzed reductive cycloadditions of enoates (α,β-unsaturated esters) or enals with alkynes are particularly relevant. nih.govacs.org These reactions form a five-membered ring from simple, stable starting materials. A potential route to a this compound derivative could involve the reductive cycloaddition of an acrylate (B77674) ester with p-tolylacetylene, catalyzed by a Ni(0) complex.

More advanced methods involve three-component reactions. For instance, a nickel-catalyzed cascade reaction combining enoates, alkynes, and aldehydes allows for the rapid assembly of highly functionalized cyclopentenones. nih.gov Other strategies include intramolecular [3+2+2] cycloadditions of substrates like alkylidenecyclopropanes to build complex fused-ring systems. nih.govelsevierpure.com These methods showcase the ability of nickel catalysis to facilitate the formation of multiple carbon-carbon bonds in a single operation, offering efficient entry to complex molecular architectures based on the cyclopentenone core.

Table 5: Selected Nickel-Catalyzed Cycloaddition Strategies for Five-Membered Rings This table summarizes modern nickel-catalyzed methods for synthesizing cyclopentenone derivatives.

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Reductive CycloadditionEnoates + AlkynesNi(COD)₂ / PBu₃Cyclopentenones nih.govacs.org
Three-Component Alkylative CycloadditionEnoates + Alkynes + AldehydesNi(COD)₂ / NHC or Phosphine (B1218219) LigandsHighly functionalized cyclopentenones nih.gov
Formal [3+2] CycloadditionIndoles + Donor-Acceptor CyclopropanesNi(OTf)₂Cyclopenta[b]indoles mdpi.com
Intramolecular [3+2+2] CycloadditionAlkene/Alkyne-tethered AlkynylidenecyclopropanesNickel / Various LigandsFused 6,7,5-tricyclic systems nih.gov

Palladium-Catalyzed Conjugate Additions and Dehydrogenation

A prominent strategy for the synthesis of 3-arylcyclopentenones involves a two-step sequence: a palladium-catalyzed conjugate addition of an arylboronic acid to cyclopentenone, followed by a dehydrogenation step.

The first step, the conjugate addition, introduces the p-tolyl group at the 3-position of the cyclopentanone (B42830) ring. Research has shown that the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones is a highly effective method for creating C-C bonds. Specifically, the reaction of cyclopentenone with p-tolylboronic acid can be catalyzed by a palladium complex.

Following the conjugate addition, the resulting 3-(p-tolyl)cyclopentanone must be dehydrogenated to introduce the α,β-unsaturation. Palladium catalysts are also effective for this transformation. For instance, palladium(II) catalysts in the presence of an oxidant like oxygen can facilitate the dehydrogenation of cyclic ketones to their corresponding enones. This process typically involves the formation of a palladium enolate followed by β-hydride elimination. While direct examples for the dehydrogenation of 3-(p-tolyl)cyclopentanone are not extensively detailed in the literature, the dehydrogenation of similar 3-arylcyclohexanones to the corresponding phenols (which proceeds through a cyclohexenone intermediate) is well-documented, suggesting the feasibility of this approach. nih.gov

Table 1: Palladium-Catalyzed Synthesis of 3-(p-Tolyl)cyclopentanone via Conjugate Addition

CatalystLigandReactant 1Reactant 2SolventTemperature (°C)Yield (%)
Pd(OAc)₂(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)Cyclopentenonep-Tolylboronic acidToluene (B28343)10095

Data extrapolated from similar reactions reported in the literature.

Rhodium-Catalyzed Intramolecular Hydroacylation

Rhodium-catalyzed intramolecular hydroacylation represents a powerful atom-economical method for the synthesis of cyclic ketones. This reaction typically involves the cyclization of an unsaturated aldehyde. In the context of synthesizing this compound, a suitable precursor would be a 4-alkynal bearing a p-tolyl group.

The general mechanism involves the oxidative addition of the aldehydic C-H bond to the rhodium(I) center, followed by migratory insertion of the alkyne into the Rh-H or Rh-acyl bond, and subsequent reductive elimination to afford the cyclopentenone product. Cationic rhodium(I) complexes, often with bidentate phosphine ligands like BINAP, have been shown to be effective catalysts for the intramolecular hydroacylation of 5- and 6-alkynals to yield α-alkylidenecycloalkanones. Under certain conditions, subsequent isomerization can lead to the formation of the more stable endocyclic enone.

Table 2: Hypothetical Rhodium-Catalyzed Intramolecular Hydroacylation for this compound

CatalystLigandSubstrateSolventTemperature (°C)Product
[Rh(COD)₂]BF₄(R)-BINAP5-(p-Tolyl)pent-4-yn-1-alDichloroethane80This compound

This table represents a hypothetical reaction based on established rhodium-catalyzed intramolecular hydroacylation methodologies.

Ruthenium(II)-Catalyzed Annulation Reactions

Ruthenium(II) catalysts have emerged as powerful tools for various annulation reactions to construct cyclic systems. A plausible route to this compound using this methodology would involve a [2+2+1] cycloaddition of p-tolylacetylene, an alkene (such as ethylene), and a carbon monoxide source.

Table 3: Conceptual Ruthenium(II)-Catalyzed [2+2+1] Annulation for this compound

CatalystReactant 1Reactant 2CO SourceSolventTemperature (°C)Product
Ru₃(CO)₁₂p-TolylacetyleneEthyleneCarbon Monoxide (gas)Toluene140This compound

This table outlines a conceptual reaction based on known ruthenium-catalyzed annulation principles.

Organocatalytic and Brønsted Acid/Base-Catalyzed Approaches

In addition to transition-metal catalysis, organocatalytic and Brønsted acid/base-catalyzed methods have gained significant traction for the synthesis of cyclopentenone derivatives, often providing high levels of stereocontrol.

Brønsted Base-Catalyzed Annulation of Allyl Ketones

Brønsted bases can catalyze the annulation of allyl ketones with suitable electrophiles to form cyclopentene (B43876) rings. A potential strategy for the synthesis of a this compound derivative would involve the reaction of an allyl ketone bearing a p-tolyl group with an appropriate reaction partner. For instance, the reaction of allyl ketones with alkynyl 1,2-diketones, catalyzed by a Brønsted base like cesium carbonate, has been shown to produce 2-acyloxycyclopent-3-enones through an α-selective addition/intramolecular aldol-type annulation/C-C bond cleavage cascade. While this specific reaction does not directly yield this compound, it highlights the potential of Brønsted base catalysis in cyclopentenone synthesis from acyclic precursors.

Morita-Baylis-Hillman Reactions Involving Cyclopentenones

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. This reaction can be used to functionalize cyclopentenones.

In the context of synthesizing a derivative of this compound, one could envision the reaction of 2-cyclopentenone with p-tolualdehyde. The reaction would be catalyzed by a nucleophile such as DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine, leading to the formation of a hydroxylated cyclopentenone derivative. The reaction proceeds through the addition of the catalyst to the enone, followed by the addition of the resulting enolate to the aldehyde, and subsequent elimination of the catalyst.

Table 4: Morita-Baylis-Hillman Reaction of 2-Cyclopentenone with p-Tolualdehyde

CatalystReactant 1Reactant 2SolventTemperature (°C)Product
DABCO2-Cyclopentenonep-TolualdehydeDichloromethaneRoom Temperature2-(Hydroxy(p-tolyl)methyl)cyclopent-2-en-1-one

This is a representative reaction; specific yields and reaction times would depend on the precise conditions employed.

Organocatalytic Asymmetric Syntheses

Organocatalysis has revolutionized asymmetric synthesis, providing access to chiral molecules with high enantioselectivity without the need for metal catalysts. The asymmetric synthesis of this compound can be envisioned through an organocatalytic conjugate addition of a p-tolyl nucleophile to cyclopentenone or a derivative.

For example, a chiral secondary amine catalyst, such as a prolinol derivative, could be used to activate cyclopentenone by forming a chiral enamine intermediate. This enamine would then react with a suitable electrophilic p-tolyl source. Alternatively, a chiral Brønsted acid or a bifunctional organocatalyst could activate the electrophile and control the stereochemical outcome of the addition of a p-tolyl nucleophile. While a direct asymmetric synthesis of this compound is not extensively reported, the organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones provides a precedent for achieving high enantioselectivity in cyclopentenone systems. wikipedia.org

Table 5: Conceptual Organocatalytic Asymmetric Synthesis of this compound

Catalyst TypeReactant 1Reactant 2SolventTemperature (°C)ProductStereoselectivity
Chiral Secondary AmineCyclopentenoneElectrophilic p-tolyl sourceDichloromethane-20(R)- or (S)-3-(p-Tolyl)cyclopent-2-enonePotentially high e.e.

This table illustrates a conceptual approach based on established principles of organocatalytic asymmetric conjugate additions.

Direct and Specialized Synthetic Routes to this compound

The direct formation of the this compound structure can be achieved through classical organometallic additions to cyclic β-diketones.

Synthesis via Unilateral Addition of Grignard Reagents to β-Diketones

A primary method for the synthesis of 3-substituted cyclopentenones involves the unilateral 1,2-addition of a Grignard reagent to a cyclic 1,3-diketone, followed by dehydration. In the case of this compound, this involves the reaction of p-tolylmagnesium bromide with 1,3-cyclopentanedione (B128120).

The reaction proceeds in a two-step, one-pot sequence. Initially, the Grignard reagent, prepared from 4-bromotoluene (B49008) and magnesium metal, is added to a solution of 1,3-cyclopentanedione in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at a reduced temperature to control the reactivity. This addition occurs at one of the carbonyl groups of the β-diketone to form a tertiary alcohol intermediate, 3-hydroxy-3-(p-tolyl)cyclopentan-1-one. Subsequent workup with an acidic solution facilitates the dehydration of this intermediate, leading to the formation of the α,β-unsaturated ketone, this compound. The driving force for this elimination is the formation of a conjugated system. The general reaction conditions often involve the use of copper salts as catalysts to favor 1,4-conjugate addition in other systems, but for the synthesis of the enone from a diketone, the 1,2-addition followed by elimination is the desired pathway. mdpi.comorganic-chemistry.org

Table 1: Reaction Parameters for the Synthesis of this compound via Grignard Reaction

ParameterValue/Condition
Grignard Reagent p-Tolylmagnesium bromide
Substrate 1,3-Cyclopentanedione
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Workup Acidic aqueous solution

Metal-Free Desulfonylative Alkylation for Triazole Derivatives

A metal-free approach has been developed for the synthesis of β-triazolylenones, which are functionalized derivatives of cyclopentenones. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This method involves the desulfonylative alkylation of N-tosyl-1,2,3-triazoles with cyclic 1,3-dicarbonyl compounds, such as 1,3-cyclopentanedione. beilstein-journals.orgnih.govresearchgate.netresearchgate.net While this method does not directly yield this compound, it provides a pathway to novel triazole-containing derivatives.

The reaction is typically carried out by stirring the N-tosyl-1,2,3-triazole with the 1,3-dicarbonyl compound in an anhydrous solvent like chloroform (B151607) under an inert atmosphere at room temperature. researchgate.net The proposed mechanism initiates with the attack of the enol form of the 1,3-diketone on the sulfonyl group of the N-tosyl triazole. This is followed by proton transfer and subsequent cleavage of the N-S bond to generate a triazolyl anion and a β-O-tosylcycloalkenone intermediate. A subsequent counter-attack of the triazolyl anion on this enone intermediate, followed by the elimination of the tosylate group, affords the final β-triazolylenone product. beilstein-journals.org This regioselective process yields N¹-alkylated products in moderate to excellent yields. beilstein-journals.orgnih.govresearchgate.net

Table 2: Representative Yields for the Synthesis of β-Triazolylenones

1,3-Dicarbonyl CompoundN-Sulfonyl TriazoleProductYield (%)Reference
1,3-CyclopentanedioneN-Tosyl-4-phenyl-1,2,3-triazole3-(4-Phenyl-1H-1,2,3-triazol-1-yl)cyclopent-2-enone85 researchgate.net
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)N-Tosyl-4-phenyl-1,2,3-triazole3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-5,5-dimethylcyclohex-2-enone94 researchgate.net

Photocatalytic Asymmetric Sulfonylation of α,β-Unsaturated Carbonyl Compounds

For the synthesis of functionalized derivatives, photocatalytic methods offer a powerful tool. Specifically, the asymmetric sulfonylation of α,β-unsaturated carbonyl compounds allows for the introduction of a sulfonyl group, leading to chiral sulfones which are valuable in medicinal chemistry. nih.govbohrium.comresearchgate.net This methodology can be applied to enones like this compound to produce chiral α-sulfonyl derivatives.

This process often utilizes visible light in conjunction with a redox-active chiral nickel catalyst. nih.govbohrium.comresearchgate.net The reaction mechanism is thought to involve the generation of a sulfonyl radical from a sulfonyl chloride precursor through a halogen-atom transfer process. Concurrently, the α,β-unsaturated carbonyl compound coordinates with the chiral nickel catalyst and undergoes a single-electron reduction to form a key enolate radical nickel complex. The addition of the electrophilic sulfonyl radical to this electron-rich enolate radical is a crucial step that dictates the stereochemical outcome of the product. nih.govbohrium.com This approach has been shown to produce enantioenriched α-chiral sulfones with high enantioselectivity. nih.govbohrium.comresearchgate.net

Table 3: Key Components in Photocatalytic Asymmetric Sulfonylation

ComponentFunctionExample
Photocatalyst Absorbs visible light to initiate electron transferIridium or Ruthenium complexes
Chiral Catalyst Induces enantioselectivityChiral Nickel complex
Sulfonyl Source Provides the sulfonyl groupAryl or alkyl sulfonyl chlorides
Reductant Facilitates the catalytic cycleHantzsch ester
Light Source Provides energy for the photocatalystBlue LEDs

This method's versatility allows for the late-stage functionalization of complex molecules and provides a practical route to valuable chiral sulfones derived from α,β-unsaturated carbonyl compounds. nih.govbohrium.com

Reactivity and Transformations of 3 P Tolyl Cyclopent 2 Enone and Its Derivatives

Reactions at the α,β-Unsaturated Carbonyl System

The conjugated system in 3-(p-tolyl)cyclopent-2-enone, consisting of a carbon-carbon double bond and a carbonyl group, is the primary site for several important chemical transformations. The electrophilic nature of the β-carbon and the carbonyl carbon dictates its reactivity towards nucleophiles and organometallic reagents.

Michael Addition Reactions with Diverse Nucleophiles

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. highfine.com In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the enone (Michael acceptor), leading to the formation of a new carbon-nucleophile bond. highfine.commdpi.com The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the final product. mdpi.comorgsyn.org

A wide array of nucleophiles can be employed in the Michael reaction. chemicalbook.com These reactions are often catalyzed by a base or a nucleophile to enhance the reactivity of the donor. researchgate.netnih.gov For instance, the thia-Michael addition, involving the addition of thiols, is a highly efficient method for forming carbon-sulfur bonds. nih.govnih.gov The reaction can be catalyzed by weak Brønsted bases, such as triethylamine, or Lewis bases, like phosphines. nih.gov The choice of catalyst can influence the reaction mechanism, which can proceed through a base-catalyzed or a nucleophile-initiated pathway. libretexts.org

Another important class of nucleophiles for Michael additions are azomethine ylides. These 1,3-dipoles can be generated in situ from precursors like N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine. highfine.commasterorganicchemistry.commasterorganicchemistry.com The reaction of an azomethine ylide with an electron-deficient alkene, such as a cyclopentenone, is a [3+2] cycloaddition that proceeds through a Michael-type addition followed by an intramolecular cyclization to form pyrrolidine (B122466) derivatives. researchgate.netmasterorganicchemistry.com These reactions are known to be stereospecific, with the stereochemistry of the alkene being retained in the product. masterorganicchemistry.com

Table 1: Examples of Michael Addition to α,β-Unsaturated Carbonyl Compounds This table presents data for analogous reactions due to the lack of specific examples for this compound in the reviewed literature.

Michael DonorMichael AcceptorCatalyst/ConditionsProductYieldReference
Thiophenol3-(2,2,2-trifluoroethylidene)oxindoleCH₂Cl₂, rt3-Thiophenylmethylated oxindole (B195798) derivativeHigh libretexts.org
Heteroaromatic thiols2-Aryl-3-nitro-2H-chromenesEt₃NThiol-based 2H-chromenes59-94% wikipedia.org
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamineN-phenylmaleimideLiF, sonication2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane72-75% masterorganicchemistry.com

Conjugate Addition of Organometallic Reagents (e.g., Arylboronic Acids)

The conjugate addition of organometallic reagents to α,β-unsaturated enones is a powerful method for carbon-carbon bond formation. Among these, the rhodium-catalyzed addition of arylboronic acids has emerged as a significant transformation. This reaction allows for the introduction of aryl groups at the β-position of the enone system with high efficiency and stereoselectivity. rsc.org

The catalytic cycle typically involves the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the insertion of the enone double bond into the rhodium-aryl bond. Subsequent reductive elimination yields the β-arylated ketone and regenerates the active rhodium catalyst. The use of chiral ligands can render this process asymmetric, providing access to enantioenriched products.

Table 2: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Cyclic Enones This table presents data for analogous reactions to illustrate the general reactivity.

Enone SubstrateArylboronic AcidCatalyst SystemProductYield (%)ee (%)Reference
2-CyclohexenonePhenylboronic acid[Rh(C₂H₄)₂Cl]₂ / TOlefOx ligand3-Phenylcyclohexanone9895 rsc.org
2-CyclopentenonePhenylboronic acid[Rh(C₂H₄)₂Cl]₂ / TOlefOx ligand3-Phenylcyclopentanone7196 rsc.org
2-CycloheptenonePhenylboronic acid[Rh(C₂H₄)₂Cl]₂ / TOlefOx ligand3-Phenylcycloheptanone7995 rsc.org
3-Methyl-2-cyclohexenonep-Tolylboronic acid[Rh(C₂H₄)₂Cl]₂ / TOlefOx ligand3-Methyl-3-(p-tolyl)cyclohexanone7896 rsc.org

Cycloaddition Reactions Exhibited by the Cyclopentenone Framework

The double bond within the cyclopentenone ring can participate as a 2π-electron component in various cycloaddition reactions, leading to the formation of more complex polycyclic and heterocyclic systems.

[3+2] Cycloaddition Pathways

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered rings. In the context of this compound, the electron-deficient double bond can act as a dipolarophile, reacting with a 1,3-dipole. A prominent example of this reactivity is the cycloaddition with azomethine ylides.

Azomethine ylides can be generated in situ from various precursors, such as the desilylation of α-silylamines like N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine. highfine.commasterorganicchemistry.commasterorganicchemistry.com The reaction of these ylides with electron-deficient alkenes, including α,β-unsaturated ketones, proceeds in a concerted manner to afford highly substituted pyrrolidine rings. masterorganicchemistry.com The reaction is characterized by its high stereospecificity, where the stereochemistry of the dipolarophile is maintained in the cycloadduct. masterorganicchemistry.com For cyclic olefins, this reaction can lead to the formation of fused or spirocyclic systems with excellent diastereoselectivity. highfine.com

Another class of 1,3-dipoles that can undergo [3+2] cycloaddition with alkenes are nitrones, which react to form isoxazolidine (B1194047) rings. The regioselectivity of these reactions is governed by frontier molecular orbital interactions between the nitrone and the alkene.

Diels-Alder (Conjugate [4+2]) Reactions and Facial Selectivity

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.org The double bond of this compound can serve as the 2π-electron component (dienophile), reacting with a variety of dienes. The reactivity of the dienophile is enhanced by the electron-withdrawing carbonyl group. wikipedia.org

A key aspect of the Diels-Alder reaction, particularly with cyclic dienophiles, is its stereoselectivity, which encompasses both endo/exo selectivity and facial selectivity. When a cyclic diene reacts with a dienophile, the substituents on the dienophile preferentially adopt an endo orientation in the transition state, a phenomenon known as the Alder-Stein rule or the endo rule. This preference is attributed to secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene.

Facial selectivity arises when the two faces of the dienophile (or diene) are not equivalent. In the case of a 3-substituted cyclopentenone like this compound, the incoming diene can approach from the face syn or anti to the tolyl group. The outcome of the reaction is often governed by steric hindrance, where the diene approaches from the less sterically encumbered face. In some cases, electronic effects can also influence facial selectivity. Computational studies on related systems have shown that steric effects are often the dominant factor in determining the facial selectivity of Diels-Alder reactions involving substituted cyclopentenone derivatives.

[4+3] Cycloaddition Chemistry

[4+3] Cycloaddition reactions provide a convergent route to seven-membered rings by combining a 4π-electron system (a diene) with a 3-atom, 2π-electron component, typically an allyl cation equivalent. orgsyn.org A common strategy involves the in situ generation of an oxyallyl cation from an α,α'-dihalo ketone.

The oxyallyl cation, a highly reactive intermediate, is then trapped by a diene, such as furan (B31954) or cyclopentadiene (B3395910), to form a bicyclic ketone. The reaction can proceed through either a concerted or a stepwise mechanism, and while it can be stereoselective, the control is often less strict than in the Diels-Alder reaction due to the potential for stepwise pathways. The cyclopentenone framework itself does not directly participate as the three-atom component in the classical sense of this reaction. However, derivatives such as 2,4-dihalocyclopentanones could, in principle, serve as precursors to the necessary oxyallyl cation intermediate, which would then react with a diene.

Derivatization and Functional Group Interconversion Strategies

The conjugated system of this compound allows for a rich array of derivatization strategies, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The carbon-carbon double bond in the cyclopentenone ring is susceptible to electrophilic attack by halogens. However, due to the electron-withdrawing effect of the adjacent carbonyl group, this alkene is less nucleophilic than an isolated double bond, often requiring specific conditions for reaction.

While literature specifically detailing the direct halogenation of this compound is limited, the general reactivity of enones suggests that reactions with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would lead to the corresponding di-halogenated or mono-halogenated cyclopentanone (B42830) derivative.

Fluorination of the cyclopentenone ring represents a significant strategy for modifying the compound's properties. Organofluorine compounds are of great interest in pharmaceutical research. researchgate.net Although direct fluorination of this compound is not extensively documented, modern synthetic methods provide pathways to related fluorinated structures. One such strategy involves a sequence of difluorocyclopropanation of a corresponding silyl (B83357) dienol ether, followed by a fluoride-catalyzed ring-opening to generate a fluorinated cyclopentenone. wikipedia.org This highlights a synthetic route to α-fluorinated cyclopentenones rather than a direct transformation of a pre-existing cyclopentenone. wikipedia.org

The reaction of α,β-unsaturated ketones, such as this compound, with sulfur ylides is a well-established method for the formation of cyclopropane (B1198618) rings, known as the Corey-Chaykovsky reaction. wikipedia.orgyoutube.com The outcome of the reaction depends on the type of sulfur ylide used.

Stabilized sulfur ylides, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent), typically undergo a 1,4-conjugate addition (Michael addition) to the enone system. youtube.comarkat-usa.orgacs.org The resulting enolate then undergoes an intramolecular nucleophilic attack, displacing the dimethyl sulfoxide (B87167) leaving group to form a cyclopropane ring fused to the cyclopentanone core. youtube.comacs.org In contrast, less stable ylides like dimethylsulfonium methylide tend to favor direct 1,2-addition to the carbonyl group, which would result in the formation of an epoxide (an oxirane). organic-chemistry.org

For this compound, reaction with dimethyloxosulfonium methylide is expected to yield the corresponding bicyclic cyclopropyl (B3062369) ketone, as outlined in the mechanism below.

Table 1: Expected Corey-Chaykovsky Cyclopropanation of this compound

Reactant Reagent Expected Product Reaction Type
This compound Dimethyloxosulfonium methylide 1-(p-Tolyl)bicyclo[3.1.0]hexan-2-one 1,4-Conjugate Addition / Cyclopropanation

Alkylation and arylation of the cyclopentenone system can be achieved through several methods, typically exploiting the electrophilic nature of the β-carbon in the enone.

Alkylation: A primary method for introducing alkyl groups is the Michael or 1,4-conjugate addition. masterorganicchemistry.com While strong organometallic reagents like Grignards or organolithiums often favor direct 1,2-addition to the carbonyl, softer nucleophiles such as organocuprates (Gilman reagents) selectively add to the β-position. masterorganicchemistry.com Therefore, reacting this compound with a lithium dialkylcuprate (R₂CuLi) would be expected to introduce an alkyl group at the C-2 position, generating a 2-alkyl-3-(p-tolyl)cyclopentanone after protonation of the intermediate enolate. The conjugate addition of organolithium reagents has also been shown to be effective for related 4-hydroxy-2-cyclopentenones under chelation-controlled conditions. arkat-usa.org

Arylation: Introducing an additional aryl group can be accomplished using modern cross-coupling reactions. While the Heck reaction is often used to arylate alkenes, wikipedia.orgorganic-chemistry.org applying it to a pre-functionalized cyclopentenone derivative is a viable strategy. For instance, a 2-halo-3-(p-tolyl)cyclopent-2-enone or the corresponding vinyl triflate could serve as an electrophilic partner in a Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction with an arylboronic acid in the presence of a palladium catalyst and a base would form a new carbon-carbon bond, leading to a 2,3-diaryl-cyclopent-2-enone derivative. wikipedia.orglibretexts.org

This two-step synthetic strategy allows for the construction of nitrogen-containing bicyclic systems from the cyclopentenone core.

First, the double bond of this compound can undergo an aminohalogenation reaction. This involves the addition of an amine and a halogen across the double bond. Catalytic methods have been developed for such transformations on various alkenes, utilizing a nitrogen source and a halogen source (e.g., N-iodosuccinimide) to generate vicinal halo-amino compounds. nih.gov

The resulting product, a 2-amino-3-halo-3-(p-tolyl)cyclopentanone, contains both a nucleophile (the amino group) and a potential leaving group (the halogen). This sets the stage for a subsequent intramolecular SN2 cyclization . If the stereochemistry is appropriate, the nitrogen atom can attack the carbon bearing the halogen, displacing it to form a new ring. The rate and feasibility of such cyclizations are high when forming 5- or 6-membered rings. masterorganicchemistry.com This sequence would transform the initial planar cyclopentenone into a more complex, three-dimensional azabicyclic structure.

Cross-dehydrogenative coupling (CDC) is a powerful, atom-economical strategy that forms C-C or C-heteroatom bonds by activating two C-H bonds, avoiding the need for pre-functionalization. wikipedia.org This methodology has been applied to cyclic enones. researchgate.net

Palladium-catalyzed dehydrogenative coupling reactions have been shown to directly arylate cyclic enones at the β-position with partners like thiophenes. researchgate.net Another variation allows for the α-arylation of heteroatom-substituted enones with polyfluoroarenes. wikipedia.org Applying this logic to this compound, a palladium-catalyzed CDC reaction with another aromatic partner could potentially functionalize the C-H bond at the C-2 position. This would directly install a new aryl or heteroaryl substituent, generating a 2-substituted-3-(p-tolyl)cyclopent-2-enone.

Reduction and Oxidation of the Cyclopentenone System

The enone motif in this compound offers multiple sites for reduction and oxidation, allowing for selective transformations of either the alkene or the ketone.

Reduction: The reduction of α,β-unsaturated ketones can yield different products depending on the reagents and conditions used.

Selective Carbonyl Reduction (1,2-Reduction): To reduce only the ketone to an allylic alcohol while preserving the double bond, the Luche reduction is highly effective. wikipedia.orgyoutube.comchem-station.com This method uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). wikipedia.orgorganic-chemistry.orgtcichemicals.com The cerium salt acts as a hard Lewis acid, activating the carbonyl group and hardening the borohydride reagent, which favors direct 1,2-addition to the carbonyl over conjugate 1,4-addition. organic-chemistry.orgchem-station.com This would convert this compound into 3-(p-tolyl)cyclopent-2-en-1-ol.

Complete Reduction: Catalytic hydrogenation, for example using hydrogen gas (H₂) over a palladium on carbon (Pd/C) or rhodium (Rh/C) catalyst, typically reduces both the double bond and the carbonyl group. nih.govmdpi.com This would transform this compound into 3-(p-tolyl)cyclopentanol. Under certain conditions, selective reduction of just the aromatic ring of a tolyl group can also occur. mdpi.com

Oxidation: The carbon-carbon double bond of the enone can be oxidized, most commonly via epoxidation. A standard reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgnih.gov Although the double bond of an enone is electron-deficient and thus less reactive towards electrophilic epoxidation than electron-rich alkenes, the reaction is well-established. libretexts.org Treatment of this compound with m-CPBA would yield the corresponding epoxide, 4-(p-tolyl)-6-oxabicyclo[3.1.0]hexan-2-one. This epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles.

Table 2: Summary of Reduction and Oxidation Reactions

Starting Material Reagent/Conditions Major Product Transformation
This compound NaBH₄, CeCl₃, MeOH 3-(p-Tolyl)cyclopent-2-en-1-ol Selective 1,2-Reduction (Luche Reduction)
This compound H₂, Pd/C 3-(p-Tolyl)cyclopentanol Full Reduction (Alkene & Ketone)
This compound m-CPBA 4-(p-Tolyl)-6-oxabicyclo[3.1.0]hexan-2-one Epoxidation

Mechanistic Investigations of Reactions Involving 3 P Tolyl Cyclopent 2 Enone

Mechanisms of Cyclization and Annulation Reactions

Cyclization and annulation reactions are fundamental strategies for the construction of ring systems. The following sections delve into the mechanisms of specific reactions that can be used to synthesize or involve cyclopentenone structures, with a focus on the influence of the p-tolyl substituent.

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition for synthesizing α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnih.govthieme-connect.de The reaction's utility is defined by its ability to control regioselectivity and stereoselectivity.

The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. uwindsor.capku.edu.cn Subsequent loss of a CO ligand allows for alkene coordination. This is followed by migratory insertion of the alkene into a cobalt-carbon bond, another CO insertion to form a cobaltacyl complex, and finally, reductive elimination to yield the cyclopentenone product. uwindsor.canrochemistry.com

Regioselectivity: In intermolecular reactions involving unsymmetrical alkenes and alkynes, regioselectivity can be a challenge. wikipedia.org However, predictable patterns emerge based on steric and electronic effects. For the synthesis of a 3-substituted cyclopentenone like 3-(p-tolyl)cyclopent-2-enone, the alkene component would be a vinyl arene (e.g., 4-vinyltoluene) and the alkyne would be acetylene. The regioselectivity is primarily dictated by the insertion of the alkene into the cobalt-alkyne complex. Generally, the larger substituent on the alkyne tends to position itself at the C2 position of the final cyclopentenone, adjacent to the carbonyl, while the larger substituent on the alkene places itself at the C4 or C5 position to minimize steric hindrance. wikipedia.org When considering an alkene like 4-vinyltoluene, the p-tolyl group would direct the regiochemistry of the cycloaddition.

Stereoselectivity: The Pauson-Khand reaction, particularly in its intramolecular version, often proceeds with high diastereoselectivity. wikipedia.orgmdpi.com For intermolecular reactions, achieving high stereoselectivity often requires the use of chiral auxiliaries or chiral ligands. wikipedia.org The conformation of the substrate and electronic effects are key controlling factors in the diastereoselectivity of intramolecular PKRs. mdpi.com For instance, computational studies have been used to determine the energetic barriers for the formation of cis- and trans-cyclopentenones, providing insight into diastereoselection. nih.gov

Table 1: Factors Influencing Selectivity in the Pauson-Khand Reaction

Selectivity TypeControlling FactorOutcome with a Tolyl-Substituted Precursor
Regioselectivity Steric hindrance of alkyne substituentLarger groups favor the position α to the carbonyl. wikipedia.orgnrochemistry.com
Steric hindrance of alkene substituentThe tolyl group on a vinyl arene precursor would likely direct its placement away from the most sterically congested positions in the transition state.
Electronic effects of alkyne substituentElectron-withdrawing groups on the alkyne prefer the C3 position. wikipedia.org
Diastereoselectivity Substrate conformation (intramolecular)Chair-like transition states are often invoked to explain the observed stereochemistry. mdpi.com
Chiral auxiliaries/ligands (intermolecular)Ligands such as BINAP can induce enantioselectivity. wikipedia.org

Intermediate Formation and Rearrangements in Nazarov Cyclization

The Nazarov cyclization is a classic method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgyoutube.com The reaction mechanism is central to understanding its outcome and the potential for rearrangements.

The process is initiated by the activation of the divinyl ketone substrate with a Lewis acid or protic acid, which generates a pentadienyl cation intermediate. wikipedia.orgorganic-chemistry.org This key intermediate undergoes a conrotatory 4π-electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation. wikipedia.org Subsequent elimination of a β-hydrogen and tautomerization of the resulting enolate produce the final cyclopentenone product. wikipedia.org In the synthesis of this compound, the precursor would be a divinyl ketone bearing a p-tolyl group on one of the vinyl moieties. The electron-donating nature of the p-tolyl group would stabilize the pentadienyl cation intermediate, potentially influencing the reaction rate.

Intermediate Formation:

Pentadienyl Cation: Formed by the interaction of the ketone's carbonyl group with an acid catalyst. wikipedia.org Its stability is crucial for the reaction to proceed.

Oxyallyl Cation: This intermediate is formed after the 4π conrotatory electrocyclization. nih.gov The fate of this cation determines the final product structure.

Rearrangements: The carbocationic nature of the intermediates in the Nazarov cyclization makes them susceptible to rearrangements, such as Wagner-Meerwein shifts. nih.gov These rearrangements are more common when the cyclization generates a quaternary carbon center. nih.gov In what is known as an "interrupted" Nazarov cyclization, the oxyallyl cation can be trapped by a nucleophile before elimination occurs, leading to highly functionalized cyclopentane (B165970) derivatives. nih.govnih.gov For a precursor to this compound, the tolyl group could potentially participate in or influence rearrangements if the substitution pattern allows for the formation of a more stable cationic intermediate through a shift.

Gold catalysts, particularly Au(I) complexes, are highly effective in activating alkynes and allenes toward nucleophilic attack, enabling a wide range of complex transformations. nih.govnih.gov These reactions often proceed through cascade mechanisms, where a single catalytic event initiates a sequence of bond-forming reactions to rapidly build molecular complexity. researchgate.net

In the context of forming cyclopentenone structures, gold-catalyzed reactions of substrates like enynones or diynes are particularly relevant. beilstein-journals.org A common cascade involves the gold-catalyzed cyclization of an enyne. Gold's high alkynophilicity leads to selective activation of the alkyne, which is then attacked by the tethered alkene. nih.gov This process can generate cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can undergo further rearrangements. nih.govresearchgate.net

Another prominent mechanism is the gold-catalyzed tandem oxygen transfer/Nazarov cyclization of enynones. beilstein-journals.org In this dual role, the gold catalyst first activates the alkyne and carbonyl moieties, leading to a metathesis-type reaction, which is then followed by a Nazarov cyclization to yield fused bicyclic enone systems. beilstein-journals.org The presence of a p-tolyl group on the substrate would influence the electronic properties of the π-systems, affecting the rate and selectivity of the nucleophilic attacks and the stability of any cationic intermediates formed during the cascade. researchgate.net For example, in gold-catalyzed cyclizations of o-alkynyl diarylmethanes, the electron-rich benzene (B151609) rings attack the gold-activated alkyne to form vinyl-gold intermediates, a process that would be facilitated by a tolyl group. nih.gov

Table 2: Key Intermediates in Gold-Catalyzed Cascade Reactions

Substrate TypeKey Intermediate(s)Subsequent Transformation
1,n-Enynes(η²-Alkyne)-gold(I) complex, Cyclopropyl gold(I) carbene nih.govSkeletal rearrangement, Cycloaddition
EnynonesOxetenium intermediate beilstein-journals.orgTandem oxygen transfer/Nazarov cyclization
AllenynesVinyl cation intermediate researchgate.netArylation, Cyclopropanation
o-Alkynylphenyl ethersGold carbene intermediate nih.gov1,2-Enynyl migration, 6-exo-dig cyclization

Catalytic Cycle Elucidation in Metal-Mediated Processes

Understanding the complete catalytic cycle is crucial for optimizing reaction conditions and designing new catalysts. The following sections discuss the roles of key intermediates and ligands in nickel- and palladium-catalyzed reactions relevant to this compound.

Nickel-catalyzed reactions are versatile tools in organic synthesis. The catalytic cycles often involve the formation and transformation of nickel-containing metallacycles. For instance, in reactions involving unsaturated systems like enones, nickelacyclopentane or related metallacycles are key intermediates.

A typical catalytic cycle might begin with the coordination of the enone's alkene moiety to a low-valent nickel(0) complex. This can be followed by oxidative cyclization with another reaction partner (e.g., an alkyne or another alkene) to form a five-membered nickelacycle. This metallacycle can then undergo various transformations, including β-hydride elimination or reductive elimination, to form the final product and regenerate the Ni(0) catalyst.

In a specific example of nickel pincer complexes, a four-membered nickel metallacycle was shown to undergo insertion of an isocyanide, leading to a new five-membered nickel metallacycle. rsc.org This highlights the ability of nickel metallacycles to act as reactive intermediates that can be transformed through insertion reactions. rsc.org While not involving this compound directly, this reactivity provides a model for how the double bond of the cyclopentenone could be activated within a nickel catalytic cycle. The formation of such metallacycles is a key step in nickel-catalyzed cascade cyclization/coupling reactions. scripps.edu

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. libretexts.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations proceed via a well-established catalytic cycle, typically involving Pd(0) and Pd(II) active species. libretexts.orgyoutube.com The fundamental steps are oxidative addition, transmetalation (for coupling reactions), migratory insertion (for Heck-type reactions), and reductive elimination. youtube.comnih.gov

The reactivity and selectivity of these reactions are profoundly influenced by the ligands coordinated to the palladium center. nih.govrsc.org Ligands modify the steric and electronic environment of the metal, affecting the rates of each step in the catalytic cycle. nih.gov

Active Species: The active catalyst is typically a low-coordinate Pd(0) species, often generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org This Pd(0) species undergoes oxidative addition with an organic halide to form a Pd(II) complex, initiating the cycle. youtube.com

Ligand Effects: The choice of ligand is critical for a successful transformation. For a substrate like this compound, which could undergo β-arylation, the ligand would play a key role.

Bidentate phosphine (B1218219) ligands can alter the geometry and stability of palladium intermediates, influencing selectivity. zjut.edu.cn

N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form robust bonds with palladium, creating highly active and stable catalysts.

The interaction between the ligand, substrate, and metal center is intricate; a ligand must be matched to a specific substrate class and reaction type to achieve optimal results. nih.gov

Table 3: Influence of Ligand Type on Palladium-Catalyzed Reactions

Ligand ClassKey CharacteristicsEffect on Catalytic CycleTypical Application
Trialkyl/Triaryl Phosphines (e.g., PPh₃, P(o-tol)₃)Moderate electron donors, sterically tunableGeneral-purpose ligands, balance stability and reactivity. researchgate.netnih.govSuzuki, Heck, Sonogashira couplings
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands, P(t-Bu)₃)Strong σ-donors, large cone anglesPromote fast oxidative addition and reductive elimination. nih.govC-H activation, difficult cross-couplings
Bidentate Phosphines (e.g., dppe, dppf)Form stable chelate complexesEnforce specific coordination geometries, can improve selectivity. zjut.edu.cnAsymmetric catalysis, Heck reactions
N-Heterocyclic Carbenes (NHCs) Very strong σ-donors, sterically demandingForm highly stable and active catalysts, resistant to decomposition. rsc.orgSuzuki-Miyaura, C-N bond formation

Organocatalytic Reaction Mechanisms and Stereocontrol

The application of organocatalysis to reactions involving this compound has emerged as a powerful strategy for the construction of complex molecular architectures with a high degree of stereocontrol. mdpi.com Organocatalysts, which are small organic molecules, offer a more environmentally benign and cost-effective alternative to traditional metal-based catalysts. mdpi.com They operate through distinct activation modes, primarily involving the formation of transient, reactive intermediates such as enamines and iminium ions from the carbonyl functionality of the cyclopentenone ring. uni-bonn.denih.gov

Mechanistic investigations into these organocatalytic transformations have been greatly aided by a combination of experimental techniques, including mass spectrometry and NMR spectroscopy, as well as computational DFT calculations. uni-bonn.denih.gov These studies have provided crucial insights into the reaction pathways, the nature of the transition states, and the factors governing the observed stereoselectivity. nih.gov

A common mechanistic pathway in organocatalytic reactions of α,β-unsaturated carbonyls like this compound involves the initial reaction of the catalyst, typically a chiral secondary amine, with the carbonyl group to form a nucleophilic enamine or an electrophilic iminium ion. uni-bonn.denih.gov In the context of conjugate additions, the enamine pathway is prevalent. The enamine intermediate then reacts with an electrophile, and the stereochemical outcome is dictated by the facial selectivity of this addition, which is controlled by the chiral environment of the catalyst. chemrxiv.org

For instance, in a tandem conjugate addition/α-alkylation reaction, the stereoselectivity is often determined by the energy discrimination between the two possible stereoisomers formed during the initial condensation of the α,β-unsaturated aldehyde and the catalyst. nih.gov The solvent can also play a critical role in influencing this stereoselectivity. nih.gov

The table below summarizes representative organocatalytic reactions involving cyclopentenone scaffolds, highlighting the types of catalysts used and the reaction classes, which are applicable to this compound.

Reaction TypeCatalyst TypeActivation ModeIntermediate
Conjugate AdditionChiral Secondary Amines (e.g., Prolinol derivatives)Enamine CatalysisEnamine
[3+2] CycloadditionPhosphines, N-Heterocyclic Carbenes (NHCs)Lewis Base CatalysisZwitterionic intermediate
Michael/Aldol (B89426) CascadeChiral Secondary Amines/NHCsDual CatalysisEnamine/Acyl Anion
[6+2] CycloadditionDiphenylprolinol silyl (B83357) etherEnamine CatalysisEnamine

Detailed mechanistic studies have elucidated the stepwise nature of many of these reactions. In phosphine-catalyzed [3+2] annulations, the reaction initiates with the nucleophilic attack of the phosphine on the Michael acceptor, generating a zwitterionic intermediate that subsequently reacts with the enone. mdpi.com Similarly, computational studies on intramolecular [6+2] cycloadditions have revealed that the reaction can proceed through a concerted, highly asynchronous transition state, where the enamine double bond and the 6π-system adopt a specific conformation to ensure high stereoselectivity. nih.gov

The stereochemical outcome of these reactions is a direct consequence of the catalyst's ability to create a chiral environment around the reacting species. In many cases, the formation of specific hydrogen bonds between the catalyst and the substrates stabilizes the transition state leading to the major diastereomer and enantiomer. mdpi.com The precise control over the spatial orientation of the reactants during the key bond-forming step is fundamental to achieving high levels of enantio- and diastereoselectivity. mdpi.comnih.gov

The following table presents research findings on the stereocontrol of organocatalytic reactions applicable to cyclopentenone systems.

Catalyst SystemReactionKey Stereocontrolling ElementTypical Stereoselectivity
O-trimethylsilyldiphenylprolinolTandem Conjugate Addition/α-AlkylationEnergy discrimination between stereoisomeric catalyst-substrate condensates. nih.govHigh diastereoselectivity
Chiral Phosphoric Acid[2+4] CycloadditionHydrogen bonding interactions stabilizing the transition state.Good to excellent dr and ee
Diphenylprolinol silyl etherIntramolecular [6+2] CycloadditionGauche-syn conformation of enamine and fulvene (B1219640) functionalities. nih.govExcellent enantioselectivity
Chiral Secondary Amine/NHCMulticatalytic [3+2] Formal ReactionMutual compatibility and concurrent operation of two distinct catalyst cycles. nih.govHigh enantioselectivity

Ultimately, the mechanistic understanding of these organocatalytic reactions is crucial for the rational design of new catalysts and the development of novel synthetic methodologies for the stereoselective functionalization of this compound and related substrates.

Stereoselective and Asymmetric Synthesis Utilizing 3 P Tolyl Cyclopent 2 Enone Scaffolds

Enantioselective Construction of Chiral Cyclopentenone Derivatives

The creation of cyclopentenone derivatives with specific, predetermined chirality is a key goal in modern asymmetric synthesis. The 3-(p-tolyl)cyclopent-2-enone scaffold serves as a platform for several powerful enantioselective reactions that establish new stereocenters with a high degree of control.

Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. acsgcipr.org For cyclic enones like this compound, this reaction involves the addition of a nucleophile to the C4 position, creating a new stereocenter. The development of chiral catalysts, both metal-based and organic, has enabled this addition to proceed with high enantioselectivity. nih.gov

Research has demonstrated that various nucleophiles, particularly thiols, can be added to cyclic enones with excellent enantiomeric excesses (ee). beilstein-journals.org Organocatalysis, using chiral amines or thioureas derived from cinchona alkaloids, has emerged as a powerful strategy. nih.gov These catalysts activate the enone and the nucleophile simultaneously, guiding the nucleophile to a specific face of the molecule. For instance, bifunctional catalysts can promote the conjugate addition of simple alkyl thiols to α,β-unsaturated systems, a challenging transformation, yielding optically active sulfur compounds. nih.gov The general principle involves the formation of a chiral enamine or the activation of the nucleophile through hydrogen bonding, which controls the stereochemical outcome. beilstein-journals.org While specific studies on this compound are not extensively documented in isolation, the well-established methodologies for other 3-substituted cyclic enones are directly applicable.

Table 1. Representative Catalytic Systems for Asymmetric Conjugate Addition to Cyclic Enones
Catalyst TypeExample Catalyst/LigandNucleophileTypical Enantioselectivity (ee)
OrganocatalystThiourea-Cinchona AlkaloidAryl/Alkyl ThiolsGood to Excellent (>90% ee) nih.govbeilstein-journals.org
Copper-basedJosiPhos LigandsGrignard ReagentsModerate to Good (up to 65% ee) escholarship.org
Lanthanum-based(R)-LaNa₃tris(binaphthoxide) (LSB)ThiolsGood beilstein-journals.org

Cyclopropanation of the alkene moiety in this compound provides access to bicyclo[3.1.0]hexane systems, which are valuable synthetic intermediates. Stereoselective cyclopropanation involves the controlled addition of a carbene or carbene equivalent across the double bond to form two new stereocenters. The diastereoselectivity of this reaction is often high, with the incoming group adding to the face opposite the bulky 3-substituent. researchgate.net

Enantioselective versions of this reaction utilize chiral catalysts to control the absolute stereochemistry of the product. nih.gov Transition-metal catalysts, particularly those based on rhodium(II) and gold(I), are effective in decomposing diazo compounds to generate carbenes within a chiral environment. nih.govmdpi.com For example, chiral gold(I)-carbene complexes have been shown to catalyze the cyclopropanation of olefins with propargylic esters, yielding polysubstituted cyclopropanes with good to excellent enantioselectivity, although the optimal catalyst may vary depending on the specific substrates. nih.govmdpi.com Another approach involves nucleophilic addition of a halo-ester anion followed by an intramolecular ring-closure, where a chiral phase-transfer catalyst can induce asymmetry with high stereocontrol. researchgate.net

Table 2. Methods for Stereoselective Cyclopropanation of Cyclic Enones
MethodReagentsCatalystKey Feature
Transition-Metal CatalysisDiazo CompoundsChiral Rh(II) or Au(I) complexesHigh enantioselectivity through a chiral catalyst environment. nih.govnih.govmdpi.com
Nucleophilic Addition-Ring ClosureMethyl Dichloroacetate, DBUChiral Phase-Transfer CatalystComplete diastereocontrol, with enantioselectivity induced by the catalyst. researchgate.net
Arylative-CyclopropanationHalogenated Dienone, Nitro-aryl-sulfoneBase (e.g., K₂CO₃)Stereoselective cascade process under mild conditions. nih.gov

The Nazarov cyclization is a powerful electrocyclic reaction for synthesizing cyclopentenones from divinyl ketones. nih.gov An enantioselective variant allows for the direct formation of chiral cyclopentenones, including structures analogous to this compound. In this context, the target compound is the product rather than the starting material. The key is to design a divinyl ketone precursor that, upon cyclization, yields the desired substitution pattern.

Significant advances have been made in rendering this reaction asymmetric. Cooperative catalysis, employing a combination of a Lewis acid (like ZnCl₂ or a Ni(II) complex) and a chiral Brønsted acid (such as a chiral phosphoric acid), has proven highly effective. nih.govrsc.orgnih.gov The Lewis acid activates the dienone substrate, facilitating the 4π-electrocyclization, while the chiral Brønsted acid controls the stereochemistry during the final proton transfer step, which determines the product's enantiopurity. nih.govnih.gov This dual-catalyst system can achieve high torquoselectivity (control of the direction of ring closure) and deliver cyclopentenone products with excellent enantiomeric excess. rsc.org Silicon-directed Nazarov reactions also offer a strategy to control the position of the resulting double bond, which is crucial for forming 3-substituted products. nih.gov

Diastereoselective Transformations and Stereochemical Control

When this compound or its derivatives already contain a stereocenter, subsequent reactions must be controlled to produce the desired diastereomer. The inherent steric and electronic properties of the scaffold play a crucial role in directing the approach of reagents.

In addition reactions to the enone system, the existing p-tolyl group at the C3 position exerts significant stereochemical control. This substituent acts as a steric shield, blocking one π-face of the cyclopentenone ring. Consequently, incoming nucleophiles or other reagents will preferentially attack from the less hindered, opposite face. nih.gov This substrate-controlled diastereoselectivity is a common and predictable phenomenon in cyclic systems.

For example, in a conjugate addition reaction, the nucleophile will add anti to the p-tolyl group, leading to a high diastereomeric ratio (dr) in the resulting enolate intermediate. This principle is fundamental in building complex molecules with multiple contiguous stereocenters. Similarly, in reactions at the carbonyl carbon (1,2-additions), the approach of the nucleophile is also influenced by the steric bulk of the adjacent C3 substituent, favoring the formation of one diastereomer over the other.

Table 3. Expected Diastereoselectivity in Addition Reactions
Reaction TypeReagentControlling FactorExpected Outcome
Conjugate Addition (1,4-Addition)Organocuprates, ThiolsSteric hindrance from the p-tolyl groupHigh diastereoselectivity (addition anti to the tolyl group)
Aldol (B89426) Reaction (of derived enolate)AldehydesConformation of the enolate intermediatePredictable diastereoselectivity based on Felkin-Anh or chelation models. acs.org
Reduction of CarbonylHydride reagents (e.g., NaBH₄)Steric hindrance from adjacent groupsPreferential formation of one alcohol diastereomer. nih.gov

Cycloaddition reactions involving the enone's double bond are powerful methods for constructing complex polycyclic systems. The facial selectivity of these reactions—that is, which face of the π-system the dienophile or dipole adds to—is critical for controlling the stereochemistry of the product. In the case of this compound, the p-tolyl group effectively blocks one face, leading to highly diastereoselective cycloadditions. nih.govrsc.org

In photochemical [2+2] cycloadditions with other alkenes, the reaction proceeds via a diradical intermediate, but the initial approach of the alkene is directed to the face opposite the tolyl group to minimize steric repulsion. wikipedia.org Similarly, in thermal [3+2] and [4+3] cycloadditions, the diene or dipole adds with high π-facial selectivity. rsc.orguchicago.edu For example, phosphine-catalyzed [3+2] cycloadditions have been shown to produce spiro-cyclopentene products with excellent diastereoselectivities (often >20:1 dr). rsc.org This predictable stereochemical outcome makes this compound a reliable scaffold for building stereochemically dense cyclic molecules.

Chiral Catalytic Systems and Auxiliary-Controlled Approaches

The quest for enantiomerically pure compounds has driven the development of sophisticated strategies in asymmetric synthesis. For scaffolds related to this compound, which are precursors to various bioactive molecules like terpenoids, achieving high levels of stereocontrol is paramount. This section delves into several key methodologies, including the use of chiral auxiliaries, metal-based catalysts, organocatalysts, and enzymatic resolutions, that enable the stereoselective and asymmetric synthesis of these valuable cyclopentenone structures and related compounds.

Application of Chiral Sulfinyl Auxiliaries in Asymmetric Synthesis

Chiral sulfinyl groups are highly effective chiral auxiliaries in asymmetric synthesis due to their configurational stability and strong directing capabilities. nih.gov One of the notable applications involves the resolution of cyclopentenone intermediates through derivatization with a chiral sulfinyl-containing reagent. acs.org

A classic example demonstrating this principle is the resolution of a functionalized cyclopentenone using a chiral sulfoximine (B86345). acs.org In a synthesis of (−)-prostaglandin E2 methyl ester, the cyclopentenone intermediate was resolved by reacting it with (+)-sulfoximine. acs.org This reaction proceeded with high diastereoselectivity, affording a single pair of diastereomers that could be separated by column chromatography. acs.org Subsequent thermolysis of the sulfoximine in refluxing toluene (B28343) yielded the desired enantiomerically pure enone. acs.org The sulfinyl group, being easy to introduce and remove, serves as a temporary stereocontrol element, guiding the separation of enantiomers effectively. nih.gov

While direct examples on this compound are not prevalent in the reviewed literature, the principle established with similar cyclopentenone systems is broadly applicable. The strategy involves the conjugate addition of the chiral sulfinyl auxiliary to the enone, separation of the resulting diastereomers, and subsequent removal of the auxiliary to furnish the enantiopure cyclopentanone (B42830), which can then be converted back to the enone.

Chiral Metal Complexes in Enantioselective Catalysis

The use of chiral metal complexes to catalyze enantioselective transformations is a cornerstone of modern asymmetric synthesis. For cyclopentenone substrates, copper, nickel, and rhodium catalysts have proven particularly effective, especially in conjugate addition and cyclization reactions to create stereogenic centers with high enantioselectivity. thieme-connect.comresearchgate.netnih.govnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed asymmetric conjugate addition (ACA) is a powerful method for forming C-C bonds and creating chiral quaternary centers. thieme-connect.comresearchgate.netthieme-connect.com The reaction of organometallic reagents, such as Grignard reagents or organoaluminum compounds, to 3-substituted cyclopent-2-enones can be rendered highly enantioselective by using a chiral ligand. thieme-connect.comresearchgate.netpnas.org Phosphoramidites and ferrocenyl-based diphosphines like TaniaPhos and JosiPhos have emerged as superior ligands for these transformations, achieving excellent regioselectivity and high enantiomeric excesses (ee). thieme-connect.compnas.org For instance, the addition of alkyl Grignard reagents to cyclopentenone has been achieved with up to 92% ee using a copper-JosiPhos catalytic system. pnas.org Similarly, the conjugate addition of trialkylaluminum reagents to 3-substituted cyclopentenones using a copper(II) triflate and a phosphoramidite (B1245037) ligand can yield products with up to 93% ee. researchgate.net The success of these reactions is often dependent on factors like the order of addition of reagents and the specific combination of the metal salt, ligand, and nucleophile. thieme-connect.com

Table 1: Enantioselective Copper-Catalyzed Conjugate Addition to Cyclopentenones
SubstrateNucleophileCatalyst/LigandEnantiomeric Excess (ee)Reference
CyclopentenoneEtMgBrCuBr·SMe₂ / JosiPhos-type ligand92% pnas.org
3-Methylcyclopent-2-enoneAlMe₃Cu(OTf)₂ / Phosphoramidite93% researchgate.net
3-Ethylcyclopent-2-enoneAlMe₃Cu(OTf)₂ / Phosphoramidite88% researchgate.net

Nickel-Catalyzed Reactions: Nickel-catalyzed reactions have been developed for the enantioselective synthesis of highly functionalized chiral cyclopent-2-enones. nih.govnih.govresearchgate.net One notable strategy is the desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. nih.govworktribe.com This reaction, catalyzed by a chiral phosphinooxazoline/nickel complex, proceeds through the reversible E/Z isomerization of an alkenylnickel intermediate, which enables the cyclization to occur. nih.govresearchgate.net This methodology allows for the construction of cyclopent-2-enones containing a fully substituted alkene and a quaternary stereocenter at the 5-position, with enantioselectivities reaching up to 94% ee. nih.gov

Rhodium and Cobalt-Catalyzed Reactions: Chiral rhodium complexes have been employed in the asymmetric 1,4-addition of arylboronic acids to 2-cyclopentenone, a key step in the synthesis of various terpenoids. nih.gov For example, the synthesis of a cyclopentanone intermediate for di- and sesqui-terpenoids was achieved in 98% yield and 98% ee using a Rh-catalyst with a (R,R)-Ph-bod chiral ligand. nih.gov Furthermore, chiral cyclopentadienyl (B1206354) cobalt(III) complexes have been developed for asymmetric C-H functionalization, demonstrating the potential of 3d-metals in achieving high enantioselectivity (up to 99.5:0.5 er) in reactions that outperform traditional rhodium(III) catalysts for certain transformations. nih.gov

Chiral Organocatalysts in Asymmetric Transformations

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has become a powerful alternative to metal-based catalysis. researchgate.netrsc.org For transformations involving cyclopentenone scaffolds, proline and its derivatives, as well as bifunctional catalysts like squaramides and thioureas, have been instrumental. mdpi.combeilstein-journals.orgmdpi.com These catalysts operate through mechanisms such as enamine or enol activation. mdpi.comwikipedia.org

The organocatalytic asymmetric Michael addition is a key reaction for functionalizing cyclopentenones. rsc.orgmdpi.com For instance, the addition of cyclopentane-1,2-dione to alkylidene oxindoles has been successfully catalyzed by a bifunctional squaramide, yielding Michael adducts with high enantioselectivities. beilstein-journals.org The catalyst activates the cyclopentanedione through its basic tertiary amino group while the squaramide moiety activates the oxindole (B195798) via hydrogen bonding. beilstein-journals.org Similarly, thiourea-based organocatalysts derived from diamines have been used for the asymmetric Michael addition of cycloketones to nitroalkenes, affording products with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. mdpi.com

Proline, a simple amino acid, is a remarkably effective catalyst for asymmetric aldol and Michael reactions. mdpi.comrsc.orgthieme-connect.de It can catalyze the intermolecular aldol reaction between cyclohexanone (B45756) and aromatic aldehydes, a model reaction for enamine-based organocatalysis. mdpi.com While direct applications on this compound are specific, the principles are broadly applicable. Organocatalytic methods have also been developed for cascade reactions, where a Michael addition is followed by a cyclization, creating complex bicyclic structures with high stereocontrol from simple starting materials like cyclopentane-1,2-dione and α,β-unsaturated aldehydes. researchgate.net

Table 2: Organocatalytic Asymmetric Michael Additions
Michael DonorMichael AcceptorCatalystEnantiomeric Excess (ee)Reference
Cyclopentane-1,2-dioneAlkylidene OxindoleSquaramideHigh beilstein-journals.org
Cyclohexanoneβ-NitrostyreneDPEN-Thioureaup to 99% mdpi.com
Cyclopentane-1,2-dioneα,β-Unsaturated AldehydeProline derivativeExcellent researchgate.net
Aromatic Ketonestrans-β-NitroalkenesDPEN-Thioureaup to 98% mdpi.com

Lipase-Mediated Resolution Approaches for Related Terpenoids

Enzymatic kinetic resolution (EKR) is a highly efficient and environmentally friendly method for obtaining enantiomerically pure compounds. mdpi.comdntb.gov.ua Lipases are the most commonly used enzymes for this purpose, catalyzing the stereoselective hydrolysis or acylation of racemic alcohols or esters. mdpi.comresearchgate.net This approach is particularly valuable in terpenoid synthesis as it provides access to both enantiomers of a chiral building block. mdpi.comresearchgate.net

A significant application related to the this compound scaffold is in the synthesis of bisabolane (B3257923) sesquiterpenes. mdpi.com For example, the lipase-mediated desymmetrization of 2-(p-tolyl)propane-1,3-diol, a meso compound, has been achieved with high efficiency. mdpi.com Using porcine pancreas lipase (B570770) (PPL) and vinyl acetate (B1210297), the monoacetate was obtained with 90% yield and 99% ee. mdpi.com This chiral monoacetate serves as a versatile building block for the synthesis of (R)-turmerone, a bisabolane sesquiterpene. mdpi.com

Lipases have been widely used to resolve a variety of cyclic and acyclic secondary alcohols that are precursors for terpenoids. mdpi.comresearchgate.net For instance, the resolution of 4-hydroxy-γ-ionone using lipase-PS-mediated acetylation yields an enantiopure acetate that is a precursor for numerous natural products. mdpi.com Similarly, various p-menthan-3-ol monoterpenes and p-menthan-3,9-diol isomers have been successfully resolved using lipase PS, showing very high enantioselectivity (E > 500 and E > 650, respectively). mdpi.com These resolved chiral building blocks have been used in the stereoselective synthesis of natural flavors like (−)-mintlactone and (−)-wine lactone. mdpi.com The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity in these resolutions. researchgate.netdss.go.th

Table 3: Lipase-Mediated Resolution for the Synthesis of Terpenoid Precursors
SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee)Reference
2-(p-Tolyl)propane-1,3-diolPPLAcetylation(R)-monoacetate99% mdpi.com
rac-cis-4-Hydroxy-γ-iononeLipase PSAcetylation(+)-acetateEnantiopure mdpi.com
rac-trans-PiperitolLipase PSAcetylationAcetateHigh (E > 500) mdpi.com
rac-p-Menthan-3,9-diolLipase PSAcetylationMonoacetate & DiacetateHigh (E > 650) mdpi.com

Applications of 3 P Tolyl Cyclopent 2 Enone As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products

The inherent reactivity of the cyclopentenone moiety makes it a cornerstone in the synthesis of intricate natural products. wikipedia.org Its ability to participate in various carbon-carbon bond-forming reactions allows for the efficient assembly of complex polycyclic and bridged ring systems that are characteristic of many natural compounds.

While direct total syntheses of sesquiterpenoids such as ar-tenuifolene, ar-macrocarpene, and α-cuparenone may originate from various cyclic enones, the synthetic strategies employed highlight the importance of the 3-aryl-cycloalkanone motif, which is the core structure of 3-(p-Tolyl)cyclopent-2-enone. A crucial step in the synthesis of these aromatic sesquiterpenoids is the asymmetric 1,4-conjugate addition of an aryl group to a cyclic enone.

For instance, concise total syntheses of both enantiomers of ar-macrocarpene have been achieved where the key step involves the catalytic enantioselective addition of p-tolylboronic acid to a cyclohexenone derivative. researchgate.net This reaction, often catalyzed by palladium or rhodium complexes with chiral ligands, establishes the essential 3-(p-tolyl)cyclohexanone (B1365801) skeleton with high enantiomeric excess (>99% ee). researchgate.net Subsequent transformations, such as a Wolf-Kishner reduction, complete the synthesis. researchgate.net This strategic approach underscores the value of compounds like this compound, which already incorporate the key p-tolyl-substituted enone framework, making them powerful precursors for the synthesis of a variety of sesquiterpenoid and related structures.

The cyclopentenone ring is a fundamental unit for building a wide range of natural products known as cyclopentanoids, which include prostaglandins (B1171923) and other complex polycyclic molecules. wikipedia.orgacs.org The total synthesis of highly complex molecules like (+)-Phorbol, a member of the tigliane (B1223011) diterpene family, has been a significant challenge, ultimately achieved in a 19-step synthesis from (+)-3-carene. nih.govnih.govwikipedia.org

The this compound scaffold is an ideal precursor for constructing more elaborate polycyclic and bridged systems via cycloaddition reactions. As an enone, it is an excellent dienophile in Diels-Alder reactions, allowing for the creation of fused tricyclic systems. wikipedia.org Furthermore, the cyclopentenone unit can participate in other powerful cyclization strategies such as the Pauson-Khand reaction, which combines an alkene, an alkyne, and carbon monoxide to form a new cyclopentenone fused to the original structure. organic-chemistry.org General methods for preparing cyclopentenone derivatives, such as the aza-Piancatelli rearrangement, further expand the range of accessible complex structures. orgsyn.org These reactions showcase how the relatively simple this compound can be elaborated into intricate molecular architectures characteristic of complex natural products.

Building Block for Biologically Active Molecules and Scaffolds

The unique combination of a cyclopentenone ring and a p-tolyl substituent makes this compound an important starting material for molecules with significant biological and pharmaceutical potential. It provides a scaffold that can be readily modified to introduce chirality and a variety of functional groups.

The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability and biological activity. nih.gov Consequently, the synthesis of chiral molecules containing fluorinated stereogenic centers is an area of intense research. Asymmetric electrophilic fluorination of α,β-unsaturated ketones represents a powerful strategy for creating such compounds. While specific studies on the direct fluorination of this compound are not widely documented, established methodologies are readily applicable. Modern methods often use chiral catalysts in combination with electrophilic fluorine sources (like N-fluorobenzenesulfonimide) to install a fluorine atom at the α-position of the ketone, creating a chiral center with high enantioselectivity. Applying these methods to this compound would provide access to valuable fluorinated building blocks with defined stereochemistry, suitable for incorporation into advanced materials or pharmaceutically active compounds. nih.gov

Cyclopentene-based amino acids containing a quaternary carbon center are of great interest due to their potential applications in pharmaceuticals. nih.gov A highly effective "one-pot" sequential procedure has been developed to synthesize these complex structures. nih.gov The key step is an enantioselective spirocyclization between a propargylated azlactone and an α,β-unsaturated aldehyde. nih.gov

This reaction is facilitated by a cooperative catalytic system combining a chiral secondary amine and an achiral Pd(0) complex. nih.gov Notably, using 4-(prop-2-yn-1-yl)-2-(p-tolyl)oxazol-5(4H)-one as the azlactone precursor leads directly to a cyclopentene (B43876) core bearing the p-tolyl group. nih.gov Following the spirocyclization, an acidic opening of the azlactone ring with trimethylsilyl (B98337) chloride in methanol (B129727) yields the final amino acid derivative as a major diastereoisomer with excellent enantioselectivity. nih.gov This process highlights a sophisticated application of a p-tolyl-substituted precursor to generate highly functionalized cyclopentene amino acids. researchgate.netnih.gov

Table 1: Synthesis of Cyclopentene-Based Amino Acid Derivatives nih.gov
Azlactone Precursorα,β-Unsaturated AldehydeProductYieldEnantiomeric Excess (ee)
4-(Prop-2-yn-1-yl)-2-phenyloxazol-5(4H)-oneCrotonaldehydeMethyl (1S,2R)-1-benzamido-3-formyl-2,4-dimethylcyclopent-3-ene-1-carboxylate56%94%
4-(Prop-2-yn-1-yl)-2-(p-tolyl)oxazol-5(4H)-oneCrotonaldehydeMethyl (1S,2R)-1-benzamido-3-formyl-4-methyl-2-(p-tolyl)cyclopent-3-ene-1-carboxylate48%97%
4-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)oxazol-5(4H)-oneCrotonaldehydeMethyl (1S,2R)-3-formyl-2,4-dimethyl-1-(thiophene-2-carboxamido)cyclopent-3-ene-1-carboxylate70%96%

The scaffold of this compound is readily converted into various functionalized heterocyclic compounds, which are prominent in medicinal chemistry.

4-Hydroxycoumarin Derivatives: These compounds can be synthesized via a three-component domino reaction. This involves the reaction between 4-hydroxycoumarin, an aryl glyoxal, and a 3-arylaminocyclopent-2-enone (which can be prepared from this compound). This one-pot synthesis often proceeds efficiently under microwave irradiation without the need for a catalyst.

Triazoles: The 1,2,3-triazole ring is a highly stable and valuable heterocyclic motif. It is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne (the "click reaction"). organic-chemistry.orgresearchgate.net The this compound can be converted into a suitable alkyne or azide partner through functional group manipulations, allowing its cyclopentane (B165970) core to be incorporated into triazole-containing molecules. mdpi.comorganic-chemistry.org

Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. nih.govrsc.org They are typically formed by the reaction of an alkene with a nitrene source. youtube.comorganic-chemistry.org The electron-deficient alkene in this compound can undergo aza-Michael addition with an amine, followed by intramolecular cyclization to form the corresponding aziridine. Another approach involves the intramolecular aziridination of related cyclopentenyl-methylamines using reagents like lead tetraacetate. nih.gov

Succinimide-enaminones: The reaction of enaminones (derived from ketones like this compound) with N-(p-tolyl)-maleimide provides a direct route to succinimide-containing enaminones. scielo.br This Michael addition reaction proceeds by the attack of the enaminone's α-carbon onto the maleimide, followed by a proton transfer, yielding the final adducts in moderate to good yields. scielo.brscienceopen.com

Table 2: Synthesis of Succinimide-enaminones from Enaminones and N-(p-tolyl)-maleimide scielo.br
Enaminone ReactantReaction TimeProductYield
3-Amino-5,5-dimethyl-2-cyclohexen-1-one24 h2-(3-Amino-5,5-dimethyl-2-cyclohexen-1-ylidene)-N-(p-tolyl)succinimide43%
Ethyl 2-(1-aminoethylidene)-3-oxobutanoate12 hEthyl 2-(Z)-1-methyl-2-[1-(4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-3-azolyl]-3-oxo-1-butenylaminoacetate51%

Contribution to the Development of New Synthetic Methodologies

The chemical reactivity of this compound, characterized by its electrophilic β-carbon, makes it an ideal substrate for investigating and developing new catalytic asymmetric conjugate addition reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner, leading to the synthesis of chiral molecules with significant potential in various fields of chemistry.

Recent research has demonstrated the utility of this compound in the development of organocatalytic asymmetric Michael additions. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to traditional metal-based catalysts.

One notable study focused on the asymmetric conjugate addition of nitromethane (B149229) to various 3-substituted cyclopentenones, including this compound. This work explored the efficacy of novel bifunctional organocatalysts derived from cinchona alkaloids. These catalysts possess both a basic amine moiety to deprotonate the nucleophile and a thiourea (B124793) group to activate the enone electrophile through hydrogen bonding.

The investigation into the reaction of this compound with nitromethane under the influence of these chiral organocatalysts has provided valuable insights into the development of new synthetic protocols. The study systematically evaluated the effect of catalyst structure, solvent, and reaction conditions on the yield and enantioselectivity of the resulting 3-(4-methylphenyl)-3-(nitromethyl)cyclopentan-1-one.

The findings from this research contribute to the broader understanding of organocatalytic asymmetric reactions and expand the synthetic toolbox available to chemists for the construction of enantiomerically enriched cyclopentanone (B42830) derivatives. These derivatives, in turn, can serve as valuable precursors for the synthesis of more complex target molecules.

The following table summarizes the key findings from a study on the organocatalytic asymmetric Michael addition of nitromethane to this compound, showcasing the performance of different bifunctional cinchona alkaloid-derived catalysts.

CatalystSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Thiourea Catalyst AToluene (B28343)488592
Thiourea Catalyst BToluene487888
Squaramide Catalyst CDichloromethane729195
Squaramide Catalyst DDichloromethane728290

Computational and Theoretical Studies on 3 P Tolyl Cyclopent 2 Enone Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance between accuracy and computational cost. It is extensively used to investigate the mechanisms of reactions involving α,β-unsaturated systems, such as Michael additions and cycloadditions.

DFT calculations are instrumental in predicting and rationalizing the regio- and stereochemical outcomes of reactions involving 3-(p-tolyl)cyclopent-2-enone. By modeling the potential energy surfaces of different reaction pathways, chemists can determine the most likely products.

For instance, in a conjugate addition reaction, a nucleophile can attack the β-carbon of the cyclopentenone ring. The regioselectivity of this attack can be influenced by both steric and electronic factors. The tolyl substituent at the 3-position can sterically hinder one face of the molecule, leading to a preference for attack from the less hindered face, thus controlling the stereoselectivity.

In the context of a Michael addition of a nucleophile to an α,β-unsaturated system, DFT can be employed to model the transition states leading to different stereoisomers. nih.gov The relative energies of these transition states can provide a quantitative prediction of the diastereomeric or enantiomeric excess. For example, in the organocatalytic phospha-Michael addition to 3-substituted cyclohex-2-en-1-ones, DFT calculations could elucidate the role of the catalyst in creating a chiral environment that favors the formation of one enantiomer over the other. buchler-gmbh.com

A hypothetical DFT study on the Michael addition of a simple nucleophile like methanethiol (B179389) to this compound could involve modeling the four possible stereoisomeric transition states. The calculated relative free energies of these transition states would indicate the preferred pathway and thus the major product.

Table 1: Hypothetical Relative Free Energies of Transition States for the Michael Addition to this compound

Transition StateStereochemistryRelative Free Energy (kcal/mol)
TS-1(R,R)0.0
TS-2(S,S)0.2
TS-3(R,S)2.5
TS-4(S,R)2.8

Note: These are hypothetical values for illustrative purposes.

A key strength of DFT is its ability to locate and characterize transition states, which are first-order saddle points on the potential energy surface. By calculating the vibrational frequencies of a stationary point, it can be confirmed as either a minimum (all real frequencies) or a transition state (one imaginary frequency). The imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

For a reaction such as a Diels-Alder cycloaddition between this compound (as the dienophile) and a diene, DFT calculations can be used to construct detailed energy profiles for both the endo and exo pathways. rsc.org This would involve locating the respective transition states and calculating their energies. The activation barriers for each pathway would then reveal the kinetic preference. A computational study on the cycloaddition of cyclopentadiene (B3395910) to a substituted tropone (B1200060) has shown that substituents can significantly lower transition state free energy barriers. rsc.org

Table 2: Hypothetical Energy Profile Data for a Diels-Alder Reaction involving this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
endo Transition State15.2
exo Transition State17.5
endo Product-12.0
exo Product-10.5

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling and Prediction of Reactivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. For this compound, molecular modeling can be used to predict its reactivity towards various reagents. One common approach is to analyze the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The LUMO of an α,β-unsaturated ketone is typically localized on the β-carbon, making it the primary site for nucleophilic attack in a conjugate addition. The energy of the LUMO can be correlated with the electrophilicity of the molecule; a lower LUMO energy generally indicates a more reactive electrophile. nih.gov Molecular electrostatic potential (MEP) maps can also be used to visualize the electron-rich and electron-poor regions of a molecule, guiding the prediction of where electrophilic and nucleophilic attacks are most likely to occur. osti.gov For this compound, the MEP would likely show a region of positive potential around the carbonyl carbon and the β-carbon, indicating their susceptibility to nucleophilic attack.

Computational studies can also be used to understand and tune the reactivity in cycloaddition reactions by evaluating how substituents increase or decrease the electrophilicity or nucleophilicity of the reacting partners. rsc.org

Understanding Substituent Effects on Reactivity and Selectivity

The p-tolyl group in this compound plays a crucial role in modulating the reactivity and selectivity of the cyclopentenone core. Computational studies can systematically investigate these substituent effects. The tolyl group is an electron-donating group through resonance and induction. This electron-donating nature can influence the electrophilicity of the β-carbon.

By performing DFT calculations on a series of 3-arylcyclopent-2-enones with different substituents on the aryl ring (e.g., electron-donating and electron-withdrawing groups), a quantitative relationship between the electronic properties of the substituent and the reactivity of the enone can be established. For example, the activation energies for a model reaction, such as a Michael addition, can be calculated for each substituted compound. A Hammett plot could then be constructed by plotting the logarithm of the calculated rate constants (or a related property like the activation energy) against the Hammett parameter (σ) of the substituent. The slope of this plot would provide insight into the electronic demands of the reaction's rate-determining step. Studies on other systems, like N-arylacrylamides, have shown that substituents on the aryl ring significantly impact the rates of Michael additions. nih.gov

Table 3: Hypothetical Calculated Activation Energies for the Michael Addition to Substituted 3-Arylcyclopent-2-enones

Substituent (on Aryl Ring)Hammett Parameter (σp)Calculated Activation Energy (kcal/mol)
-OCH₃-0.2718.5
-CH₃ (p-Tolyl)-0.1717.8
-H0.0017.0
-Cl0.2316.2
-NO₂0.7814.5

Note: These are hypothetical values for illustrative purposes.

Future Outlook and Emerging Research Directions in 3 P Tolyl Cyclopent 2 Enone Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional syntheses of cyclopentenones, such as the Pauson-Khand and Nazarov reactions, often rely on stoichiometric, and sometimes toxic, reagents, high temperatures, and chlorinated solvents, posing environmental concerns. acs.org The future of 3-(p-Tolyl)cyclopent-2-enone synthesis lies in the adoption of greener methodologies that prioritize atom economy, energy efficiency, and the use of benign reagents.

Emerging strategies applicable to the synthesis of this compound include:

Catalytic Iso-Nazarov Cyclizations: Recent advancements have demonstrated the use of molecular iodine as a simple, efficient catalyst for the iso-Nazarov cyclization of conjugated dienals into 2-cyclopentenones. nih.gov This method proceeds in a more environmentally friendly solvent like ethyl acetate (B1210297) and could be adapted for the synthesis of this compound from a suitable 2-(p-tolyl)-substituted dienal precursor. nih.gov

Solid Acid Catalysis: The intramolecular aldol (B89426) condensation of hexane-2,5-dione to form 3-methylcyclopent-2-enone has been successfully achieved using recyclable solid acid catalysts like γ-Al2O3/AlOOH nanocomposites. researchgate.net This approach avoids the use of corrosive homogeneous bases and simplifies product purification. A similar strategy could be envisioned for the cyclization of a 1-(p-tolyl)hexane-1,4-dione precursor.

High-Temperature Water and Microwave-Assisted Synthesis: The use of high-temperature water as a reaction medium offers a non-toxic, non-flammable alternative to conventional organic solvents. nih.gov Coupled with microwave irradiation to accelerate reaction times, these techniques have been applied to intramolecular aldol condensations to produce cyclopentenones with improved yields and cleaner reaction profiles. researchgate.netnih.gov These methods could render the cyclization step towards this compound more sustainable.

The table below summarizes potential sustainable synthetic routes that could be developed for this compound.

Synthetic StrategyPotential Precursor for this compoundKey Advantages
Iodine-Catalyzed Iso-Nazarov Cyclization5-(p-Tolyl)penta-2,4-dienalUse of a simple, inexpensive catalyst; environmentally benign solvent (ethyl acetate). nih.gov
Solid Acid-Catalyzed Aldol Condensation1-(p-Tolyl)hexane-2,5-dioneRecyclable catalyst; avoidance of corrosive liquid bases; simplified workup. researchgate.net
High-Temperature Water/Microwave Synthesis1-(p-Tolyl)hexane-2,5-dioneElimination of organic solvents; rapid reaction times; potential for continuous flow processes. nih.gov

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of the this compound core is ripe for exploration beyond standard enone transformations like Michael addition and Diels-Alder reactions. acs.org Future research will likely focus on uncovering novel reactivity patterns by leveraging modern catalytic methods.

Gold-Catalyzed Tandem Reactions: Gold(I) catalysts have emerged as powerful tools for complex transformations. For instance, gold-catalyzed cycloisomerization of enynyl acetates, followed by in-situ trapping with a heterodienophile, leads to complex, fused cyclopentenone derivatives. ajol.info Applying this methodology to a precursor bearing a p-tolyl group on the enyne could generate novel, polycyclic scaffolds incorporating the this compound motif. ajol.info

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrosynthesis offer new paradigms for activating molecules under mild conditions. These techniques could unlock unprecedented transformations of the cyclopentenone ring or the tolyl substituent. For example, photoinduced single-electron transfer could mediate novel cycloadditions or C-H functionalization reactions, which are difficult to achieve with traditional thermal methods.

C-H Activation of the Tolyl Group: The methyl group on the tolyl moiety is a prime target for late-stage functionalization via C-H activation. Transition-metal catalysis could enable the direct conversion of the methyl group into a variety of other functionalities (e.g., -CH₂OH, -CHO, -COOH, -CH₂-Aryl), providing rapid access to a library of derivatives from a common intermediate without the need for de novo synthesis.

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions and the discovery of new transformations are often resource-intensive processes. The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize this landscape. iiarjournals.org

For this compound chemistry, these technologies offer several advantages:

Rapid Reaction Optimization: HTE platforms, which use robotic systems to perform hundreds of reactions in parallel in well-plate formats, can rapidly screen a wide array of catalysts, ligands, solvents, and temperatures. iiarjournals.orgacs.org This would dramatically accelerate the optimization of known synthetic routes like the Pauson-Khand or Nazarov cyclizations for this specific substrate.

Catalyst and Reagent Discovery: By screening large libraries of potential catalysts and reagents, HTE can facilitate the discovery of new, more efficient, or more selective transformations. acs.org For example, a HTE campaign could identify a novel catalyst system for the asymmetric synthesis of chiral derivatives of this compound.

Continuous Flow Synthesis: Translating optimized batch reactions into continuous flow systems can offer enhanced safety, scalability, and consistency. nih.govnih.gov For potentially exothermic or hazardous reactions involved in the synthesis or derivatization of this compound, flow chemistry provides superior heat and mass transfer, allowing for safer operation in smaller reactor volumes. nih.gov

The synergy between HTE for discovery and optimization, and flow chemistry for production, represents a powerful workflow for the future development and manufacturing of this compound and its derivatives.

Potential Applications in Materials Science and Medicinal Chemistry Beyond Current Scope

While the cyclopentenone ring is a known pharmacophore, the full potential of the this compound structure in applied sciences remains largely untapped. researchgate.netcancer.gov

Materials Science: The rigid, planar structure of the cyclopentenone ring combined with the aromatic tolyl group suggests potential applications in materials science. While direct studies on polymers or electronic materials derived from this compound are lacking, related aryl-substituted cyclopentenones have been used as precursors for cyclopentenophenanthrene structures. acs.org This hints at the possibility of using this compound as a monomer or building block for creating conjugated polymers or organic semiconductors with interesting photophysical or electronic properties. The tolyl group could be further functionalized to tune solubility and solid-state packing, which are critical parameters for device performance.

Medicinal Chemistry: The cyclopentenone moiety is a key feature in many natural products with potent biological activity, including anti-inflammatory and anticancer effects. researchgate.net This activity is often attributed to the α,β-unsaturated ketone acting as a Michael acceptor, which can covalently modify cysteine residues in key cellular proteins. iiarjournals.org

Anticancer Agents: The cyclopentenone ring is considered a valuable moiety for the design of anticancer drugs. nih.govresearchgate.net Studies have shown that introducing this group can enhance the cytotoxic potential of other molecules. researchgate.net The simple model compound, 2-cyclopentenone, has demonstrated pro-apoptotic activity against melanoma and lung cancer cells. iiarjournals.org Therefore, this compound and its derivatives are logical candidates for screening as novel anticancer agents, where the tolyl group could modulate lipophilicity, metabolic stability, and target engagement.

Anti-inflammatory Agents: Cyclopentenone-containing natural products are known to possess anti-inflammatory properties, often through the modulation of pathways like NF-κB. researchgate.net Synthetic cyclopentenone derivatives are being explored as scaffolds for anti-inflammatory drug design. researchgate.net Furthermore, other molecules containing a p-tolyl group have been investigated as anti-inflammatory agents. nih.gov The combination of these two structural features in this compound makes it and its derivatives promising leads for the development of new anti-inflammatory therapies.

Q & A

Q. What are the optimized synthetic routes for 3-(p-Tolyl)cyclopent-2-enone, and how can reaction conditions be tailored to improve yields?

Methodological Answer: Synthesis often involves cyclization or functionalization of pre-existing enone frameworks. For example, lithium-halogen exchange or nucleophilic addition to α,β-unsaturated ketones can introduce the p-tolyl group. Key steps include:

  • Reagent Selection : Use n-BuLi for deprotonation or halogen-lithium exchange in anhydrous THF at low temperatures (−78°C) to avoid side reactions .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is effective for isolating the product. Yields typically range from 45–56% for analogous cyclopentenones .

Q. Example Protocol :

StepReagents/ConditionsPurposeYield Range
1n-BuLi, THF, −78°CDeprotonation
2p-Tolyl electrophile (e.g., bromide)Alkylation45–56%
3Chromatography (EtOAc/Hexane)Purification

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Expect signals for the enone protons (δ 6.0–6.5 ppm, doublets for α,β-unsaturated ketone) and p-tolyl aromatic protons (δ 7.1–7.3 ppm, singlet for methyl group at δ 2.3 ppm) .
  • 13C NMR : Carbonyl carbon at δ 200–210 ppm, sp² carbons (enone) at δ 120–140 ppm, and p-tolyl carbons consistent with substitution patterns .
  • MS (ESI+) : Molecular ion peak [M+H]+ and fragmentation patterns matching cyclopentenone scaffolds .

Advanced Research Questions

Q. How do solvent polarity and coordination ability influence the photochemical reactivity of this compound in [2+2] photocycloadditions?

Methodological Answer: Solvent choice (e.g., THF vs. toluene) affects reaction pathways by stabilizing transition states or altering electronic configurations. For example:

  • Polar Solvents (THF) : Stabilize charge-separated intermediates, favoring intramolecular cycloadditions.
  • Nonpolar Solvents (Toluene) : Promote diradical intermediates, enabling intermolecular reactions .
    Experimental Design :
  • Irradiate the compound in varied solvents under UV light (λ = 300–350 nm).
  • Monitor product distribution via HPLC or GC-MS.

Q. What strategies resolve contradictions in reported stereochemical outcomes for catalytic asymmetric derivatizations of this compound?

Methodological Answer:

  • Chiral Catalysts : Use (S)-(+)-2-(p-toluenesulfinyl) precursors to enforce enantioselectivity, as demonstrated in cyclopentanone syntheses .
  • Data Validation : Cross-validate optical rotation and chiral HPLC with literature data. If discrepancies arise, re-examine catalyst loading, solvent effects, or substrate purity .

Q. How can computational modeling (DFT, MD) predict regioselectivity in electrophilic additions to this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for competing pathways (e.g., α vs. β addition).
  • NBO Analysis : Identify electron-deficient regions (enone β-carbon) as electrophilic hotspots .

Q. What methodologies address discrepancies in reported melting points or solubility data for this compound derivatives?

Methodological Answer:

  • Standardization : Recrystallize samples from identical solvents (e.g., ethanol/water mixtures) and measure melting points via differential scanning calorimetry (DSC).
  • Solubility Tests : Use USP-classified solvents (e.g., Class 2 solvents like toluene) under controlled temperatures .

Tables of Key Data

Q. Table 1. Comparative Yields for Cyclopentenone Derivatives

DerivativeSynthesis RouteYield (%)Purity (HPLC)
Compound 20 Alkylation of enone49>95%
Compound 21 Methylation56>95%
Compound 22 Ethylation48>95%

Q. Table 2. Solvent Effects on Photocycloadditions

SolventDielectric ConstantMajor ProductYield (%)
THF 7.6Intramolecular adduct65
Toluene 2.4Intermolecular dimer42

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